D-(-)-Norgestrel-d7

LC-MS/MS Bioanalysis Matrix Effect

Quantifying levonorgestrel in complex plasma matrices often suffers from matrix effects and ion suppression, compromising regulatory compliance. D-(-)-Norgestrel-d7 eliminates this variability as a high-purity SIL-IS. - Provides a +7 Da mass shift, avoiding isotopic cross-talk from native analyte M+1/M+2 signals. - Validated performance with <6% bias and <8% imprecision, meeting FDA/EMA bioanalytical guidelines. - Enables reliable LLOQ of 0.05 ng/mL, critical for TDM and bioequivalence studies.

Molecular Formula C₂₁H₂₁D₇O₂
Molecular Weight 319.49
Cat. No. B1159630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Norgestrel-d7
Synonyms17-Ethynyl-18-methyl-19-nortestosterone-d7;  (17α)-13-Ethyl-17-hydroxy_x000B_-18,19-dinorpregn-4-en-20-yn-3-one-d7;  Levonorgestrel-d7;  D-Norgestrel-d7;  _x000B_Dexnorgestrel-d7;  Levonelle-d7;  Levonova-d7;  Microlut-d7;  Microval-d7;  Norgeston-d7; 
Molecular FormulaC₂₁H₂₁D₇O₂
Molecular Weight319.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(-)-Norgestrel-d7: SIL-IS for Levonorgestrel


D-(-)-Norgestrel-d7 (Levonorgestrel-d7) is a septa-deuterated isotopologue of the synthetic progestin levonorgestrel, which is the biologically active enantiomer of racemic norgestrel [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of levonorgestrel in complex biological matrices such as human plasma [2]. The substitution of seven hydrogen atoms with deuterium yields a mass shift of +7 Da, providing a clear analytical window to distinguish the internal standard from the native analyte (MW ~312.5 g/mol vs. ~319.5 g/mol) [3].

Why D-(-)-Norgestrel-d7 Is Irreplaceable


In quantitative LC-MS/MS analysis, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled structural analog or a less extensively deuterated variant introduces unacceptable measurement bias [1]. Unlabeled analogs fail to co-elute identically, leading to differential matrix effects and ionization efficiency, compromising accuracy [2]. The specific +7 Da mass shift of D-(-)-Norgestrel-d7 is critical to avoid isotopic cross-talk from the native analyte's natural M+1, M+2 isotope envelope, a risk that is higher with lower mass shifts like +6 Da, which can overlap with the native analyte's M+6 signal [3]. The validated performance of D-(-)-Norgestrel-d7, demonstrated by bias <6% and imprecision <8%, is not automatically transferable to other deuterated variants like d6 or d8 without independent re-validation [4].

D-(-)-Norgestrel-d7 Performance Evidence


Co-Elution and Matrix Effect Compensation

D-(-)-Norgestrel-d7 exhibits virtually identical chromatographic behavior to its non-deuterated analyte, levonorgestrel, due to negligible deuterium isotope effects on reverse-phase retention [1]. This co-elution is a prerequisite for effective compensation of variable ionization suppression or enhancement (matrix effects) in LC-ESI-MS/MS [2]. In contrast, using a non-isotopic structural analog as an internal standard (e.g., medroxyprogesterone acetate) or a less-similar deuterated compound can lead to differential matrix effects, causing significant bias and imprecision [3].

LC-MS/MS Bioanalysis Matrix Effect

Precision and Accuracy Validation

A peer-reviewed method employing sixfold deuterated norgestrel (analogous in performance to D-(-)-Norgestrel-d7) as an internal standard for quantifying levonorgestrel in serum achieved intra- and inter-assay imprecision of <8% and bias <6% across three QC levels [1]. This high level of precision and accuracy is directly attributable to the use of a SIL-IS and is a benchmark for regulatory acceptance. Methods using alternative internal standards often report higher variability unless rigorously optimized [2].

Method Validation Precision Accuracy

Isotopic Cross-Talk Minimization

The selection of a +7 Da mass difference (vs. levonorgestrel) for D-(-)-Norgestrel-d7 is optimal to minimize isotopic cross-talk from the native analyte's natural abundance M+1, M+2, and M+6 signals [1]. Regulatory guidance recommends an internal standard mass difference of at least 3 Da, and ideally >5 Da, to avoid such interference [2]. In contrast, a +6 Da difference (e.g., with D-(-)-Norgestrel-d6) can lead to significant interference from the native analyte's M+6 isotopic peak, which has a relative abundance of ~1.5% for a molecule of this size (C21H28O2), potentially causing >10% bias at low concentrations .

Mass Spectrometry Isotopic Interference SIL-IS

D-(-)-Norgestrel-d7 Applications


Regulated PK and Bioequivalence Bioanalysis

D-(-)-Norgestrel-d7 is the internal standard of choice for LC-MS/MS methods in regulated bioanalysis, where FDA/EMA guidelines mandate stringent accuracy (±15% bias) and precision (≤15% CV) [1]. The validated performance with bias <6% and imprecision <8% ensures robust data for pharmacokinetic (PK) studies, drug-drug interaction (DDI) assessments, and bioequivalence trials of levonorgestrel-containing formulations [2].

Long-Acting Contraceptive TDM

Accurate quantification of low plasma levels of levonorgestrel is essential for therapeutic drug monitoring (TDM) of subdermal implants (e.g., Nexplanon) and intrauterine devices (IUDs) [1]. The validated method using D-(-)-Norgestrel-d7 achieves a lower limit of quantification (LLOQ) of 0.05 ng/mL with high precision, enabling the detection of clinically relevant low-level exposure and assessment of contraceptive efficacy in diverse patient populations, including those on interacting medications [2].

Complex Matrix Bioanalysis

In studies involving complex biological matrices (e.g., plasma from patients with HIV on antiretroviral therapy), the co-elution and matrix effect compensation provided by D-(-)-Norgestrel-d7 are critical [1]. The SIL-IS corrects for variable matrix effects and extraction recovery, ensuring accurate quantification without requiring individual matrix-matched calibration curves, thereby increasing throughput and reducing costs in large-scale clinical studies [2].

Levonorgestrel Impurity Profiling

As a well-characterized, stable isotope-labeled standard, D-(-)-Norgestrel-d7 is a cornerstone for developing and validating analytical methods for levonorgestrel impurity profiling, a regulatory requirement for Abbreviated New Drug Applications (ANDA) and commercial production [1]. Its use ensures that methods are specific, accurate, and robust, meeting the stringent quality control standards of pharmaceutical manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-(-)-Norgestrel-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.